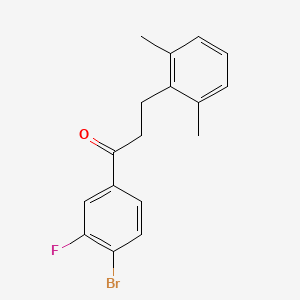

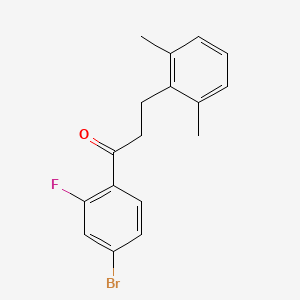

4-(2-氯-4-氟苯基)-4-氧代丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

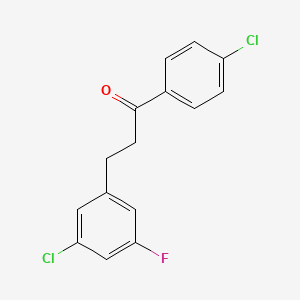

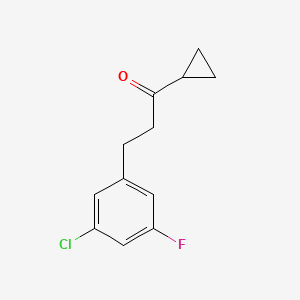

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate is a compound that is closely related to various ethyl 4-chloro-3-oxobutanoate derivatives, which have been extensively studied for their potential applications in asymmetric synthesis and biocatalysis. These compounds are typically intermediates in the production of chiral alcohols, which are valuable in the pharmaceutical industry for the synthesis of optically active compounds .

Synthesis Analysis

The synthesis of related compounds, such as ethyl 4-chloro-3-oxobutanoate, has been achieved through various methods. For instance, enzymatic production has been explored using Escherichia coli transformants expressing specific reductase genes from yeast, which catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate to its corresponding hydroxybutanoate . Another approach involves the construction of a polycistronic plasmid encoding both carbonyl reductase and glucose dehydrogenase for efficient biocatalysis . Additionally, Knoevenagel condensation reactions have been employed to synthesize structurally similar compounds, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, using aldehydes and ethyl acetoacetate .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic methods and X-ray diffraction studies. For example, ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate crystallize in the monoclinic crystal system and adopt a Z conformation about the C=C bond . These findings provide insight into the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction of these compounds.

Chemical Reactions Analysis

The chemical reactivity of ethyl 4-chloro-3-oxobutanoate derivatives has been explored in various biocatalytic reactions. The asymmetric reduction to produce chiral alcohols such as ethyl (R)- or (S)-4-chloro-3-hydroxybutanoate is a key reaction that has been optimized in different solvent systems, including aqueous/ionic liquid biphasic systems and organic solvent-water diphasic systems . These studies have demonstrated the potential of microbial and enzymatic catalysts to achieve high conversion rates and enantiomeric excesses, which are important for the production of enantiopure pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-chloro-3-oxobutanoate derivatives, such as solubility, stability, and crystallinity, have been characterized to optimize their synthesis and applications. For instance, the stability of the substrate in aqueous systems has been a concern, leading to the exploration of alternative solvent systems that can improve the efficiency of the biocatalytic reactions . The crystalline structures of related compounds have been analyzed to understand their solid-state properties, which can influence their reactivity and handling .

科学研究应用

化学合成应用

- 卤代联苯的合成:一项研究讨论了一种合成卤代联苯的实用方法,卤代联苯是各种药物和工业化合物制造中的关键中间体。鉴于该化合物的卤代芳香结构,该合成方法可能与4-(2-氯-4-氟苯基)-4-氧代丁酸乙酯的生产或改性有关(Qiu et al., 2009)。

环境和健康问题

- 环境污染物:另一项研究回顾了邻苯二甲酸二(2-乙基己基)酯 (DEHP) 的环境影响和健康问题,DEHP 是一种环境污染物。类似化合物的持久性和潜在健康影响突出了了解4-(2-氯-4-氟苯基)-4-氧代丁酸乙酯环境行为的重要性,特别是如果它具有相似的性质或降解途径(Wams, 1987)。

水生环境行为

- 水生环境中的对羟基苯甲酸酯:一项关于对羟基苯甲酸酯在水生环境中出现、归宿和行为的全面综述揭示了这些广泛使用的防腐剂的持久性和潜在内分泌干扰作用。鉴于对羟基苯甲酸酯与4-(2-氯-4-氟苯基)-4-氧代丁酸乙酯在结构上的相似性,该综述强调了研究后一种化合物的环境归宿和影响的必要性(Haman et al., 2015)。

属性

IUPAC Name |

ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClFO3/c1-2-17-12(16)6-5-11(15)9-4-3-8(14)7-10(9)13/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPBLTAKBFOBUNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=C(C=C(C=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801253858 |

Source

|

| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-chloro-4-fluorophenyl)-4-oxobutanoate | |

CAS RN |

951886-19-4 |

Source

|

| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951886-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-chloro-4-fluoro-γ-oxobenzenebutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801253858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

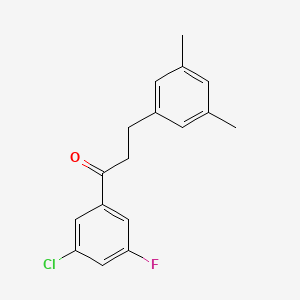

![3-(3,4-Dimethylphenyl)-1-[2-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B1343512.png)